Ethyl cyano(cyclopentylidene)acetate

Description

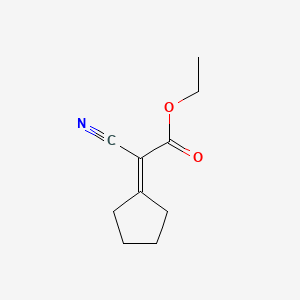

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-cyclopentylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9(7-11)8-5-3-4-6-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQXZJJXLYXGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278936 | |

| Record name | Ethyl cyano(cyclopentylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-83-0 | |

| Record name | 5407-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyano(cyclopentylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-CYANO-2-CYCLOPENTYLIDENEACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Cyano(cyclopentylidene)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ethyl cyano(cyclopentylidene)acetate is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction involves the condensation of a carbonyl compound, in this case, cyclopentanone, with an active methylene compound, ethyl cyanoacetate. The product is an α,β-unsaturated ester with significant applications as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a detailed examination of the reaction mechanism, experimental protocols, and quantitative data associated with this synthesis.

Core Synthesis Mechanism: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][2] The driving force for this reaction is the formation of a stable, conjugated system. The mechanism proceeds through several key steps, typically catalyzed by a weak base such as an amine.[1]

Step 1: Enolate Formation The reaction is initiated by a base, which abstracts an acidic α-hydrogen from the active methylene group of ethyl cyanoacetate. The presence of two electron-withdrawing groups (cyano and ester) significantly increases the acidity of these protons, allowing for deprotonation even with a mild base.[1][2] This results in the formation of a resonance-stabilized carbanion, or enolate.

Step 2: Nucleophilic Addition The nucleophilic enolate then attacks the electrophilic carbonyl carbon of cyclopentanone. This addition reaction breaks the carbonyl π-bond, leading to the formation of a tetrahedral alkoxide intermediate.[3]

Step 3: Protonation The negatively charged oxygen of the alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to yield a β-hydroxy compound, also known as an aldol adduct.[3]

Step 4: Dehydration The final step is the elimination of a water molecule (dehydration) from the β-hydroxy compound to form a carbon-carbon double bond. This step is often facilitated by the base and can be accelerated by heat, resulting in the final α,β-unsaturated product, this compound.[3]

Visualization of the Synthesis Pathway

The following diagram illustrates the step-by-step mechanism of the Knoevenagel condensation between cyclopentanone and ethyl cyanoacetate.

Caption: Knoevenagel condensation mechanism for this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and high-yield synthesis. The following protocol is a generalized method based on established Knoevenagel condensation procedures.

4.1 Materials and Reagents

-

Cyclopentanone (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Catalyst (e.g., piperidine, 0.1 eq)

-

Solvent (e.g., Toluene or Benzene)

-

Glacial Acetic Acid (optional co-catalyst)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Organic Solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

4.2 General Synthesis Workflow

The diagram below outlines the typical workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for synthesis and purification.

4.3 Detailed Procedure

-

Apparatus Setup: A round-bottomed flask is fitted with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: The flask is charged with cyclopentanone (1.0 mole), ethyl cyanoacetate (1.0 mole), a suitable solvent such as toluene (200 mL), and a catalyst like piperidine (0.1 mole).[2] For some variations, a co-catalyst like glacial acetic acid may be added.[4]

-

Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and optionally by thin-layer chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. It is washed sequentially with water, a dilute acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: The organic layer is separated, dried over an anhydrous drying agent like magnesium sulfate, and filtered.[4]

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Quantitative Data and Catalyst Comparison

The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst, solvent, and reaction conditions. While specific data for the cyclopentanone reaction can vary, the following table summarizes typical results for Knoevenagel condensations involving ketones and ethyl cyanoacetate, providing a comparative overview of different catalytic systems.

| Catalyst System | Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine/Acetic Acid | Acetophenone | Benzene | Reflux | 9 | 52-58 | [4] |

| DBU/Water Complex | Cyclohexanone | Water | Room Temp. | 0.5 | 95 | [5] |

| Triphenylphosphine | Various Aldehydes | Solvent-free | 80-85 | 0.5-2 | >90 | [6] |

| Aminopropylated Fly Ash | Cyclohexanone | Toluene | 110 | 6 | 98 | [7] |

| TBA₆[γ-H₂GeW₁₀O₃₆] | Cyclohexanone | None | 80 | 1 | 98 | [8] |

Note: This table includes data from analogous reactions to illustrate the range of conditions and yields achievable in Knoevenagel condensations. DBU stands for Diazabicyclo[5.4.0]undec-7-ene.

Conclusion

The synthesis of this compound via the Knoevenagel condensation is a robust and well-understood process. The reaction mechanism proceeds through a base-catalyzed pathway involving enolate formation, nucleophilic addition, and subsequent dehydration. A variety of catalytic systems, from simple amines to more complex heterogeneous catalysts, can be employed to achieve high yields under different conditions. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of this valuable chemical intermediate.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Knoevenagel Condensation of Cyclopentanone and Ethyl Cyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Knoevenagel condensation reaction between cyclopentanone and ethyl cyanoacetate, a crucial transformation in organic synthesis for the formation of carbon-carbon double bonds. The resulting product, ethyl 2-cyano-2-cyclopentylideneacetate, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. This document details the reaction mechanism, experimental protocols, and quantitative data derived from various catalytic systems.

Reaction Overview

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In the case of cyclopentanone and ethyl cyanoacetate, the reaction is typically facilitated by a basic catalyst. The active methylene group in ethyl cyanoacetate is rendered acidic by the two electron-withdrawing groups (a nitrile and an ester group), allowing for deprotonation by a weak base to form a stabilized carbanion.[1] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.

Reaction Mechanism

The generally accepted mechanism for the Knoevenagel condensation proceeds through the following key steps:

-

Carbanion Formation: A base abstracts an acidic α-hydrogen from the active methylene compound (ethyl cyanoacetate), forming a resonance-stabilized carbanion.[2]

-

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the ketone (cyclopentanone), leading to the formation of a tetrahedral alkoxide intermediate.[2]

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst or a protic solvent, to form a β-hydroxy compound (an aldol-type adduct).[2]

-

Dehydration: The β-hydroxy compound undergoes a base-induced dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, ethyl 2-cyano-2-cyclopentylideneacetate.[2]

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

Several catalytic systems have been employed for the Knoevenagel condensation. Below are detailed methodologies for key experimental approaches.

Protocol 1: Piperidine Catalyzed Condensation

Piperidine is a commonly used weak base catalyst for this reaction.[3]

-

Reagents:

-

Cyclopentanone

-

Ethyl cyanoacetate

-

Piperidine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid to remove the piperidine catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Protocol 2: DBU/Water Complex Catalyzed Condensation

A greener approach utilizes a diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex as the catalyst.[4]

-

Reagents:

-

Cyclopentanone

-

Ethyl cyanoacetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Water

-

-

Procedure:

-

Prepare the DBU/water complex by reacting DBU (1 mmol) with water (25 mmol) and stirring for 3 hours.[4]

-

In a reaction vessel, mix cyclopentanone (1 mmol) and ethyl cyanoacetate (1 mmol).[4]

-

Add the pre-formed DBU/water complex to the reactant mixture.

-

Stir the reaction at room temperature. The reaction is typically rapid.[4]

-

Monitor the reaction by TLC.

-

Upon completion, the product can often be isolated by simple filtration and drying under a vacuum, as the catalytic system is aqueous.[4]

-

The filtrate containing the DBU/water complex can potentially be recycled for subsequent reactions.[4]

-

Protocol 3: Nano-ZnO Catalyzed Condensation

Heterogeneous catalysts like nano-ZnO offer advantages in terms of catalyst recovery and reuse.[5]

-

Reagents:

-

Cyclopentanone

-

Ethyl cyanoacetate

-

Nano-ZnO catalyst

-

Aqueous ethanol

-

-

Procedure:

-

In a flask, suspend the nano-ZnO catalyst (e.g., 5 mol%) in aqueous ethanol.[5]

-

Add cyclopentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) to the suspension.

-

Stir the reaction mixture at a moderate temperature (e.g., ambient temperature).[5]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, the catalyst can be recovered by filtration.

-

The filtrate is then concentrated under reduced pressure.

-

The residue is worked up similarly to Protocol 1 (extraction and washing) to isolate the product.

-

The recovered nano-ZnO catalyst can be washed, dried, and reused.

-

Caption: A typical experimental workflow for the Knoevenagel condensation.

Quantitative Data

The yield of the Knoevenagel condensation is highly dependent on the choice of catalyst, solvent, and reaction conditions. Ketones, such as cyclopentanone, are generally less reactive than aldehydes.[6] The following table summarizes representative yields for the Knoevenagel condensation of cyclic ketones with active methylene compounds under different catalytic conditions.

| Carbonyl Compound | Active Methylene Compound | Catalyst System | Solvent | Time (min) | Temperature | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | DBU/H₂O complex | Water | 30 | Room Temp. | 95 | [4] |

| Cyclohexanone | Ethyl Cyanoacetate | NH₂ functionalized fly ash | Toluene | 180 | Reflux | ~90 | [7] |

| Acetone | Ethyl Cyanoacetate | DBU/H₂O complex | Water | 30 | Room Temp. | 96 | [4] |

Note: Specific yield data for the cyclopentanone and ethyl cyanoacetate reaction was not explicitly found in a comparative table format in the initial search results. The data presented is for analogous reactions to provide a general understanding of catalyst efficacy.

Product Characterization: Ethyl 2-cyano-2-cyclopentylideneacetate

The final product, ethyl 2-cyano-2-cyclopentylideneacetate, has the following properties:

| Property | Value |

| IUPAC Name | ethyl 2-cyano-2-cyclopentylideneacetate |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 5407-83-0 |

| Appearance | Expected to be a liquid or low-melting solid |

Data sourced from PubChem CID 223257.[8]

Spectroscopic data would be crucial for confirming the structure of the synthesized product. Expected characteristic signals would include:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), and multiplets for the cyclopentylidene ring protons. The vinylic proton is absent due to the tetrasubstituted double bond.

-

¹³C NMR: Resonances for the ester carbonyl, the nitrile carbon, the carbons of the C=C double bond, and the carbons of the ethyl and cyclopentylidene groups.

-

IR Spectroscopy: Characteristic absorption bands for the C=O of the ester, the C≡N of the nitrile, and the C=C of the alkene.

Conclusion

The Knoevenagel condensation of cyclopentanone and ethyl cyanoacetate is a robust and versatile reaction for synthesizing α,β-unsaturated cyanoacrylates. The choice of catalyst is a critical parameter influencing reaction efficiency, with modern methods favoring recyclable heterogeneous catalysts or green catalytic systems like DBU/water. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement and optimize this important chemical transformation.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 2-cyano-2-cyclopentylideneacetate | C10H13NO2 | CID 223257 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of ethyl 2-cyano-2-cyclopentylideneacetate

An In-Depth Technical Guide to Ethyl 2-Cyano-2-Cyclopentylideneacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of ethyl 2-cyano-2-cyclopentylideneacetate. Designed for the discerning scientific professional, this document moves beyond a simple data sheet to offer actionable insights and a deep understanding of this versatile chemical compound.

Ethyl 2-cyano-2-cyclopentylideneacetate is a multifunctional organic compound characterized by the presence of an ester, a nitrile, and an α,β-unsaturated system conjugated with a cyclopentylidene ring. Its unique structural arrangement of electron-withdrawing groups and a reactive double bond makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures relevant to medicinal chemistry and materials science. This guide will elucidate the fundamental properties and chemical behavior that underpin its utility.

Molecular Structure

The structural formula of ethyl 2-cyano-2-cyclopentylideneacetate reveals a compact and functionalized molecule. The core is a five-membered carbocyclic ring, which introduces a degree of rigidity and specific stereochemical possibilities in its derivatives.

An In-depth Technical Guide to Ethyl Cyano(cyclopentylidene)acetate (CAS Number: 5407-83-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyano(cyclopentylidene)acetate is a versatile α,β-unsaturated ester with applications as a key intermediate in the synthesis of a variety of organic compounds. Its activated double bond and the presence of both an ester and a nitrile functional group make it a valuable building block in medicinal chemistry for the preparation of heterocyclic compounds and other molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential role in drug discovery, including its putative interaction with cellular signaling pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5407-83-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | ethyl 2-cyano-2-cyclopentylideneacetate | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 292.8 °C at 760 mmHg | [2] |

| Density | 1.116 g/cm³ | [2] |

| Flash Point | 134.5 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.94 | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane. |

Synthesis and Purification

The primary route for the synthesis of this compound is the Knoevenagel condensation of cyclopentanone with ethyl cyanoacetate.[3] This reaction involves the base-catalyzed condensation of an active methylene compound (ethyl cyanoacetate) with a carbonyl compound (cyclopentanone), followed by dehydration to yield the α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

Cyclopentanone

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Anhydrous sodium sulfate

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Saturated aqueous sodium chloride solution (brine)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a solution of cyclopentanone (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol, add a catalytic amount of piperidine (0.1 equivalents).[4]

-

Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).[4]

-

Upon completion of the reaction (typically within 4-8 hours), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

2.2.1. Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[5][6]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

2.2.2. Recrystallization:

If the product is a solid at room temperature or can be induced to crystallize, recrystallization can be an effective purification method.

-

Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water or ethyl acetate and hexane).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain the pure product.[7][8]

Applications in Drug Discovery and Medicinal Chemistry

While specific drug candidates containing the this compound core are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The α,β-unsaturated nitrile system is a known Michael acceptor and can react with nucleophilic residues in biological targets. Furthermore, the cyclopentylidene moiety can provide a rigid scaffold for positioning pharmacophoric groups.

Potential as an Antimicrobial Agent

Derivatives of cyanoacrylates and related compounds have been investigated for their antimicrobial properties. The electrophilic nature of the double bond can allow for covalent modification of essential bacterial enzymes or proteins, leading to cell death. While direct studies on this compound are limited, related compounds have shown activity against various bacterial and fungal strains.[9][10][11][12]

Potential as an Anticancer Agent

The core structure of this compound can be found in compounds designed as inhibitors of protein-protein interactions (PPIs) or as cytotoxic agents. The rigid cyclopentylidene ring can serve as a scaffold to orient substituents in a way that they can interact with specific pockets on a protein surface. For instance, similar cyclic structures are used to mimic peptide secondary structures and disrupt PPIs that are crucial for cancer cell survival and proliferation.[13][14][15]

Although not directly demonstrated for this specific compound, ethyl acetate fractions of various natural products have shown cytotoxic and pro-apoptotic effects on cancer cell lines.[16][17][18][19] This suggests that ester-containing compounds can possess anticancer activity.

Hypothetical Signaling Pathway Involvement

Given the chemical reactivity of α,β-unsaturated nitriles, one can hypothesize a potential mechanism of action involving the covalent inhibition of key signaling proteins. For example, many signaling pathways implicated in cancer and inflammation rely on enzymes with critical cysteine residues in their active sites. An α,β-unsaturated system, such as that in this compound, can act as a Michael acceptor, forming a covalent bond with the thiol group of a cysteine residue.

One such pathway is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response. Keap1 contains several reactive cysteine residues that are sensitive to modification by electrophiles. Covalent modification of Keap1 leads to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant and cytoprotective genes. While this is a hypothetical interaction for this compound, it represents a plausible mechanism by which such a compound could exert biological effects.

Diagrams:

Caption: Experimental workflow for the synthesis of this compound.

Caption: Purification workflow for this compound.

Caption: Hypothetical interaction with the Keap1-Nrf2 signaling pathway.

Conclusion

This compound is a readily accessible and synthetically useful building block. The Knoevenagel condensation provides a reliable method for its preparation. While its direct applications in drug development are not yet fully established, its chemical functionalities suggest potential for the development of novel therapeutic agents targeting a range of diseases. Further research into the biological activities of this compound and its derivatives is warranted to explore its full potential in medicinal chemistry. The hypothetical interaction with the Keap1-Nrf2 pathway provides a starting point for investigating its mechanism of action at the cellular level.

References

- 1. scbt.com [scbt.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. asianpubs.org [asianpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. public.websites.umich.edu [public.websites.umich.edu]

- 7. Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. iajps.com [iajps.com]

- 12. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potent inhibitors of LXXLL-based protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macrocycles as Protein-Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti Proliferative and Apoptotic Effect of Soluble Ethyl Acetate Partition from Ethanol Extract of Chromolaena Odorata Linn Leaves Against Hela Cervical Cancer Cell line [journal.waocp.org]

- 17. Leea indica Ethyl Acetate Fraction Induces Growth-Inhibitory Effect in Various Cancer Cell Lines and Apoptosis in Ca Ski Human Cervical Epidermoid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti Proliferative and Apoptotic Effect of Soluble Ethyl Acetate Partition from Ethanol Extract of Chromolaena Odorata Linn Leaves Against HeLa Cervical Cancer Cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijcc.chemoprev.org [ijcc.chemoprev.org]

Structure Elucidation of Ethyl Cyano(cyclopentylidene)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of ethyl cyano(cyclopentylidene)acetate. The document details the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are fundamental to confirming the molecular structure of the compound. A detailed experimental protocol for its synthesis via the Knoevenagel condensation is also presented. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, offering a clear and concise summary of the analytical techniques and data interpretation required for the structural verification of this and similar organic molecules.

Introduction

This compound is a substituted α,β-unsaturated ester containing a nitrile group. Its structure presents interesting features for organic synthesis and potential applications in medicinal chemistry. Accurate structure elucidation is the cornerstone of all chemical and biological studies, ensuring the identity and purity of the compound . This guide outlines the systematic approach to confirming the structure of this compound through the integrated analysis of various spectroscopic techniques.

The primary method for the synthesis of this compound is the Knoevenagel condensation, a well-established carbon-carbon bond-forming reaction. This guide will also provide a detailed experimental protocol for this synthesis.

Synthesis

This compound is synthesized via the Knoevenagel condensation of cyclopentanone with ethyl cyanoacetate.[1][2] The reaction involves the condensation of a carbonyl compound (cyclopentanone) with a compound containing an active methylene group (ethyl cyanoacetate), catalyzed by a weak base.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

Cyclopentanone

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Absolute Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Dichloromethane

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclopentanone (1.0 equivalent), ethyl cyanoacetate (1.0 equivalent), and a catalytic amount of piperidine (0.1 equivalent) in absolute ethanol.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M hydrochloric acid (to remove the piperidine catalyst), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Spectroscopic Data and Structure Elucidation

The structure of this compound (C₁₀H₁₃NO₂) is confirmed by a combination of spectroscopic methods.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Exact Mass | 179.094628657 Da |

| Major Fragments (m/z) | Relative Intensity |

| 179 | M⁺ (Molecular Ion) |

| 150 | [M - C₂H₅]⁺ |

| 134 | [M - OC₂H₅]⁺ |

| 123 | [M - C₂H₅O₂]⁺ |

| 106 | [M - C₂H₅O₂ - CN]⁺ |

Interpretation: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 179, confirming the molecular weight of the compound.[3] The fragmentation pattern is consistent with the proposed structure, showing losses of the ethyl group (-29), ethoxy group (-45), and the entire ester group along with the cyano group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded as a thin film.[3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2850 | C-H stretch | Alkane (cyclopentyl) |

| ~2225 | C≡N stretch | Nitrile |

| ~1725 | C=O stretch | α,β-Unsaturated Ester |

| ~1640 | C=C stretch | Alkene |

| ~1250 | C-O stretch | Ester |

Interpretation: The IR spectrum will exhibit a strong absorption band around 2225 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. A strong carbonyl (C=O) stretch for the α,β-unsaturated ester will appear around 1725 cm⁻¹. The C=C double bond stretch is observed around 1640 cm⁻¹. The presence of C-H stretching bands for the cyclopentyl and ethyl groups, and a C-O stretching band for the ester linkage further support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent such as CDCl₃.[3]

3.3.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet (q) | 2H | -O-CH₂-CH₃ |

| ~2.80 | Triplet (t) | 2H | Allylic CH₂ (cyclopentylidene) |

| ~2.65 | Triplet (t) | 2H | Allylic CH₂ (cyclopentylidene) |

| ~1.85 | Quintet (quin) | 2H | CH₂ (cyclopentylidene) |

| ~1.70 | Quintet (quin) | 2H | CH₂ (cyclopentylidene) |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation: The ¹H NMR spectrum will show a quartet at approximately 4.25 ppm and a triplet at around 1.30 ppm, characteristic of an ethyl ester group. The protons on the cyclopentylidene ring will appear as multiplets in the aliphatic region. The two sets of allylic protons are expected to be chemically non-equivalent and will likely appear as two distinct triplets around 2.80 and 2.65 ppm. The remaining four protons of the cyclopentyl ring will appear as two quintets around 1.85 and 1.70 ppm.

3.3.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Ester) |

| ~160 | C=C (quaternary, cyclopentylidene) |

| ~118 | C≡N (Nitrile) |

| ~110 | C=C (quaternary, attached to CN and CO₂Et) |

| ~62 | -O-CH₂-CH₃ |

| ~34 | Allylic CH₂ (cyclopentylidene) |

| ~32 | Allylic CH₂ (cyclopentylidene) |

| ~28 | CH₂ (cyclopentylidene) |

| ~26 | CH₂ (cyclopentylidene) |

| ~14 | -O-CH₂-CH₃ |

Interpretation: The ¹³C NMR spectrum will show a peak for the ester carbonyl carbon around 168 ppm. The two quaternary carbons of the double bond will appear at approximately 160 and 110 ppm. The nitrile carbon will be observed around 118 ppm. The methylene carbon of the ethoxy group will be at about 62 ppm, and the methyl carbon at around 14 ppm. The four distinct methylene carbons of the cyclopentylidene ring will appear in the aliphatic region between 26 and 34 ppm.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression, integrating data from multiple analytical techniques.

Caption: Logical workflow for the synthesis and structure elucidation of this compound.

Signaling Pathway and Experimental Workflow Visualization

For the structure elucidation of a small molecule like this compound, a "signaling pathway" is not applicable in the biological sense. However, the logical flow of the experimental process can be visualized.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl Cyano(cyclopentylidene)acetate

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl cyano(cyclopentylidene)acetate, a valuable compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.25 | q | 2H | -OCH₂CH₃ |

| 2.85 | t | 2H | Cyclopentylidene Cα-H |

| 2.65 | t | 2H | Cyclopentylidene Cα'-H |

| 1.80-1.70 | m | 4H | Cyclopentylidene Cβ, Cβ'-H |

| 1.30 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C=O (Ester) |

| 117.5 | C≡N (Nitrile) |

| 111.8 | C=C (Cyclopentylidene) |

| 101.2 | C-CN |

| 61.5 | -OCH₂CH₃ |

| 34.2 | Cyclopentylidene Cα |

| 28.8 | Cyclopentylidene Cα' |

| 26.1 | Cyclopentylidene Cβ |

| 14.2 | -OCH₂CH₃ |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2960 | s | C-H stretch (Aliphatic) |

| 2225 | m | C≡N stretch (Nitrile) |

| 1725 | s | C=O stretch (Ester) |

| 1640 | m | C=C stretch |

| 1250 | s | C-O stretch (Ester) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 179 | 45 | [M]⁺ (Molecular Ion) |

| 151 | 100 | [M - C₂H₄]⁺ |

| 134 | 80 | [M - OCH₂CH₃]⁺ |

| 123 | 95 | [M - C₂H₄ - CO]⁺ |

| 106 | 60 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following protocols outline the methodologies used to acquire the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A Bruker AC-300 spectrometer was utilized for both ¹H and ¹³C NMR analyses.[1]

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard.

-

¹H NMR Acquisition : The ¹H NMR spectrum was recorded at 300 MHz. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum was recorded at 75 MHz using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom.

2.2 Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer was used to obtain the IR spectrum.

-

Sample Preparation : The spectrum was acquired using the thin-film method.[1] A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition : The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was taken prior to the sample analysis and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as a Shimadzu GC-2014 or QP 2010, was employed for the analysis.[1]

-

Sample Preparation : A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.

-

GC Separation : The sample was injected into the gas chromatograph, where it was vaporized and separated from any impurities on a capillary column.

-

MS Analysis : As the compound eluted from the GC column, it was introduced into the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions, which were then separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow of spectroscopic analysis.

References

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of Ethyl Cyano(cyclopentylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl cyano(cyclopentylidene)acetate. This compound is synthesized via a Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. A detailed understanding of its 1H NMR spectrum is crucial for confirming its structure and purity, which are critical aspects in research and drug development.

Molecular Structure and Proton Environments

This compound (C₁₀H₁₃NO₂) possesses a distinct molecular architecture that gives rise to a characteristic 1H NMR spectrum. The molecule can be divided into three main proton environments: the ethyl group, the cyclopentylidene ring, and the protons on the exocyclic double bond.

A. Ethyl Group:

-

-CH₂- (Methylene): These two protons are adjacent to an oxygen atom, which is an electron-withdrawing group. This deshielding effect causes their signal to appear downfield. They are also adjacent to the methyl group, leading to spin-spin coupling.

-

-CH₃ (Methyl): These three protons are adjacent to the methylene group, and their signal will be split by the two methylene protons.

B. Cyclopentylidene Ring:

-

Allylic Protons: The four protons on the carbons adjacent to the double bond (C2' and C5') are in an allylic position. Their chemical shift is influenced by the proximity to the π-system of the double bond.

-

Homoallylic Protons: The four protons on the carbons once removed from the double bond (C3' and C4') are in a homoallylic position and are generally the most shielded protons in the ring system.

Due to the asymmetry of the molecule, the protons on the cyclopentylidene ring are not chemically equivalent and are expected to show complex splitting patterns.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the Knoevenagel condensation of cyclopentanone with ethyl cyanoacetate. A typical experimental protocol is as follows:

Materials:

-

Cyclopentanone

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Glacial acetic acid (co-catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and toluene.

-

Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

1H NMR Spectrum Analysis

The 1H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values are predicted based on the analysis of similar structures, such as ethyl cyano(cyclohexylidene)acetate.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -O-CH₂-CH₃ | ~ 4.25 | Quartet (q) | ~ 7.1 | 2H |

| -CH₂- (Cyclopentylidene, C2'/C5') | ~ 2.8 - 2.9 | Multiplet (m) | - | 4H |

| -CH₂- (Cyclopentylidene, C3'/C4') | ~ 1.7 - 1.9 | Multiplet (m) | - | 4H |

| -O-CH₂-CH₃ | ~ 1.33 | Triplet (t) | ~ 7.1 | 3H |

Interpretation of the Spectrum:

-

Ethyl Group: The quartet at approximately 4.25 ppm corresponds to the two methylene protons of the ethyl group, split by the three adjacent methyl protons (n+1 rule: 3+1=4). The triplet at around 1.33 ppm is due to the three methyl protons, split by the two adjacent methylene protons (n+1 rule: 2+1=3). The coupling constant for both signals is expected to be around 7.1 Hz.

-

Cyclopentylidene Ring: The protons on the cyclopentylidene ring are expected to produce complex multiplets in the aliphatic region of the spectrum. The four protons in the allylic positions (C2' and C5') are deshielded by the adjacent double bond and are expected to resonate in the range of 2.8-2.9 ppm. The four homoallylic protons (C3' and C4') are more shielded and are predicted to appear at a higher field, around 1.7-1.9 ppm. The overlapping signals and complex coupling patterns in this region often result in broad multiplets.

Visualization of the Knoevenagel Condensation Mechanism

The synthesis of this compound proceeds via the Knoevenagel condensation mechanism. This multi-step reaction can be visualized as a logical workflow.

Caption: Knoevenagel condensation of cyclopentanone and ethyl cyanoacetate.

This diagram illustrates the key steps of the reaction: deprotonation of ethyl cyanoacetate by piperidine to form an enolate, nucleophilic attack of the enolate on the carbonyl carbon of cyclopentanone to form an aldol adduct, and subsequent dehydration to yield the final product, this compound, and water.

Conclusion

The 1H NMR spectrum of this compound provides a clear fingerprint of its molecular structure. The distinct signals for the ethyl group and the characteristic multiplets for the cyclopentylidene ring protons allow for unambiguous identification and purity assessment of the compound. The synthesis via Knoevenagel condensation is a reliable method for obtaining this valuable chemical intermediate. This guide provides the necessary information for researchers and professionals to confidently synthesize, characterize, and utilize this compound in their work.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl Cyano(cyclopentylidene)acetate

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of ethyl cyano(cyclopentylidene)acetate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the predicted chemical shifts, a standard experimental protocol for their acquisition, and a logical framework for spectral assignment.

Predicted 13C NMR Chemical Shift Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) | Rationale for Prediction |

| C=O (Ester Carbonyl) | 165 - 175 | Singlet (s) | Carbonyl carbons in esters typically resonate in this downfield region due to the strong deshielding effect of the two adjacent oxygen atoms. |

| C -cyclopentylidene (sp2) | 150 - 160 | Singlet (s) | This vinylic carbon is significantly deshielded due to its position in the electron-withdrawing α,β-unsaturated system, bonded to both the cyclopentane ring and the cyano-ester group. |

| C -cyclopentylidene (sp2) | 110 - 120 | Singlet (s) | The other vinylic carbon is also deshielded, though likely to a lesser extent than its counterpart directly attached to the electron-withdrawing groups. |

| CN (Nitrile) | 115 - 125 | Singlet (s) | The carbon of a nitrile group typically appears in this region of the spectrum. |

| O-CH2 -CH3 (Ethyl) | 60 - 70 | Triplet (t) | This methylene carbon is deshielded by the adjacent oxygen atom of the ester group. |

| CH2 (Cyclopentylidene, allylic) | 30 - 40 | Triplet (t) | The allylic carbons of the cyclopentylidene ring are expected in this region, slightly deshielded by the double bond. |

| CH2 (Cyclopentylidene) | 25 - 35 | Triplet (t) | The remaining methylene carbons of the cyclopentylidene ring are expected in the typical aliphatic region. |

| O-CH2-CH3 (Ethyl) | 10 - 20 | Quartet (q) | The terminal methyl carbon of the ethyl group is found in the upfield aliphatic region. |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring the 13C NMR spectrum of this compound. This protocol is a standard procedure adaptable for most modern NMR spectrometers.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d6 or dimethyl sulfoxide-d6 can also be used depending on the sample's solubility and the desired chemical shift reference.

-

Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz for the proton frequency) equipped with a broadband probe is recommended.

-

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 seconds) is necessary to ensure full relaxation of all carbon nuclei.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

-

Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) will cover the entire range of expected chemical shifts for organic molecules.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate peak picking and integration (if applicable).

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Logical Relationships in 13C NMR Chemical Shifts

The following diagram illustrates the logical connection between the different carbon environments within the this compound molecule and their expected regions in the 13C NMR spectrum.

Caption: Molecular structure correlation with 13C NMR chemical shift regions.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound, which is crucial for its identification, purity assessment, and structural elucidation in various scientific and industrial applications.

An In-depth Technical Guide to the Infrared Spectroscopy of α,β-Unsaturated Cyanoesters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the infrared (IR) spectroscopic characteristics of α,β-unsaturated cyanoesters, a class of compounds with significant applications in pharmaceuticals, materials science, and organic synthesis. A thorough understanding of their vibrational spectra is crucial for their identification, characterization, and the analysis of their reactions.

Core Principles of IR Spectroscopy of α,β-Unsaturated Cyanoesters

The infrared spectrum of an α,β-unsaturated cyanoester is dominated by the vibrational modes of its key functional groups: the nitrile (C≡N), the ester carbonyl (C=O), and the carbon-carbon double bond (C=C). The positions of these absorption bands are influenced by electronic effects such as conjugation and the inductive effects of substituents, providing valuable insights into the molecular structure.

The conjugation of the C=C double bond with both the carbonyl group and the nitrile group leads to a delocalization of π-electrons across the molecule. This delocalization lowers the force constants of the C=O, C≡N, and C=C bonds, resulting in a shift of their stretching vibrations to lower wavenumbers (red shift) compared to their non-conjugated counterparts.

Characteristic Infrared Absorption Frequencies

The precise wavenumbers for the characteristic vibrations of α,β-unsaturated cyanoesters can vary depending on the specific molecular structure, including the nature of the ester's alkyl group and any substituents on the carbon-carbon double bond. However, general ranges for these absorptions are well-established.

Table 1: General IR Absorption Ranges for α,β-Unsaturated Cyanoesters

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Nitrile (C≡N) | Stretching (ν) | 2220 - 2240 | Medium to Strong, Sharp | Conjugation with the C=C bond typically lowers the frequency compared to saturated nitriles.[1] |

| Ester Carbonyl (C=O) | Stretching (ν) | 1715 - 1730 | Strong | Conjugation with the C=C bond lowers the frequency from the typical range for saturated esters (1735-1750 cm⁻¹).[2][3] |

| Alkene (C=C) | Stretching (ν) | 1610 - 1640 | Medium to Weak | The intensity can be variable and is sometimes weak in symmetrically substituted alkenes. |

| Vinylic C-H | Stretching (ν) | 3010 - 3040 | Medium | |

| Ester C-O | Stretching (ν) | 1100 - 1300 | Strong | Often appears as two distinct bands. |

Table 2: Infrared Absorption Data for Substituted t-Butyl Phenylcyanoacrylates

The following table presents specific IR data for a series of alkyl ring-substituted t-butyl phenylcyanoacrylates, illustrating the effect of substitution on the vibrational frequencies.[4]

| Substituent (R) in R-C₆H₄-CH=C(CN)CO₂C(CH₃)₃ | ν(C-H) (cm⁻¹) | ν(C≡N) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(C-O) (cm⁻¹) |

| 4-Methyl | 2929 | 2223 | 1729 | 1614 | 1222 |

Note: The C-H stretching frequency listed corresponds to the alkyl substituent on the phenyl ring.

Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and synthetic procedures. The following sections detail common methodologies for the synthesis of α,β-unsaturated cyanoesters and their analysis by FTIR spectroscopy.

Synthesis of α,β-Unsaturated Cyanoesters via Knoevenagel Condensation

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of α,β-unsaturated cyanoesters.[5][6] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as an alkyl cyanoacetate, in the presence of a basic catalyst.

General Procedure: [4]

-

Reactant Mixture: In a suitable reaction vessel, mix equimolar amounts of the desired benzaldehyde and t-butyl cyanoacetate.

-

Catalyst Addition: Add a few drops of a basic catalyst, such as piperidine, to the mixture with stirring.

-

Reaction: Allow the reaction to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product is isolated by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as 2-propanol.

Caption: Knoevenagel condensation for α,β-unsaturated cyanoester synthesis.

Sample Preparation for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining the IR spectra of liquid samples, such as α,β-unsaturated cyanoesters, which are often oils or low-melting solids.

Procedure for Liquid Samples: [7][8][9][10]

-

Crystal Cleaning: Ensure the ATR crystal surface is clean and dry. A common cleaning solvent is isopropanol, followed by drying with a soft, lint-free tissue.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the liquid α,β-unsaturated cyanoester directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the infrared spectrum of the sample. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

Influence of Solvents on IR Spectra

The polarity of the solvent can influence the position of the vibrational bands in the IR spectrum of a solute. For α,β-unsaturated cyanoesters, the nitrile (C≡N) stretching frequency is particularly sensitive to the solvent environment.[11]

Structure-Spectrum Correlation and Analysis Workflow

The interpretation of the IR spectrum of a newly synthesized or unknown α,β-unsaturated cyanoester follows a logical workflow. The presence or absence of characteristic absorption bands, along with their precise positions, provides strong evidence for the compound's structure.

Caption: Workflow for the synthesis, IR analysis, and interpretation of α,β-unsaturated cyanoesters.

By following this workflow, researchers can confidently characterize α,β-unsaturated cyanoesters, ensuring their identity and purity for subsequent applications in drug development and materials science. The combination of synthetic protocols and detailed spectroscopic analysis provides a robust framework for working with this important class of molecules.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. scispace.com [scispace.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. agilent.com [agilent.com]

- 10. azom.com [azom.com]

- 11. researchgate.net [researchgate.net]

- 12. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Mass Spectrometry Fragmentation Analysis of Ethyl Cyano(cyclopentylidene)acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl cyano(cyclopentylidene)acetate. The following sections detail the primary fragmentation pathways, present key mass spectral data, and outline a standard experimental protocol for its analysis.

Molecular Structure and Properties

This compound (C₁₀H₁₃NO₂) is an α,β-unsaturated ester containing a nitrile group. Its molecular structure plays a key role in directing its fragmentation under mass spectrometry conditions.

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol [1]

-

CAS Number: 5407-83-0

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak ([M]⁺˙) is observed at m/z 179. The most prominent fragments are summarized in the table below.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 179 | Molecular Ion | [C₁₀H₁₃NO₂]⁺˙ | Parent ion |

| 151 | [M - C₂H₄]⁺˙ | [C₈H₉NO₂]⁺˙ | Loss of ethylene via McLafferty-type rearrangement |

| 134 | [M - OC₂H₅]⁺ | [C₈H₈NO]⁺ | Loss of ethoxy radical |

| 123 | [M - C₂H₄ - CO]⁺˙ | [C₇H₉N]⁺˙ | Base Peak , loss of carbon monoxide from the m/z 151 fragment |

| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | Further fragmentation of m/z 123 |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, indicative of rearrangement |

Proposed Fragmentation Pathways

The fragmentation of this compound is primarily driven by the functionalities of the ester and the overall molecular structure. The key fragmentation pathways are initiated by the ionization of the molecule, followed by a series of cleavage and rearrangement reactions.

The molecular ion at m/z 179 can undergo a characteristic McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule (C₂H₄) and the formation of the ion at m/z 151 . Another primary fragmentation is the cleavage of the C-O bond of the ester, resulting in the loss of an ethoxy radical (•OC₂H₅) to yield the acylium ion at m/z 134 .

The ion at m/z 151 can then lose a molecule of carbon monoxide (CO) to form the base peak at m/z 123 . This fragment likely undergoes further rearrangements and loss of neutral species to produce smaller ions, such as the one at m/z 106 . The presence of the ion at m/z 77 suggests a significant rearrangement of the carbon skeleton to form a stable phenyl cation.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a typical experimental protocol for the analysis of this compound using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

Sample Preparation:

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and proposed fragmentation pathways can serve as a valuable resource for researchers in the fields of analytical chemistry, organic synthesis, and drug development.

References

An In-depth Technical Guide to the Solubility of Ethyl Cyano(cyclopentylidene)acetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyano(cyclopentylidene)acetate is a versatile intermediate in organic synthesis, finding applications in the preparation of various biologically active molecules and functional materials. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. Solubility dictates the choice of solvent for a reaction, influences reaction rates, and is a critical parameter in designing crystallization procedures to achieve desired purity and yield. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates profoundly impacts bioavailability and the feasibility of different formulation strategies.

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, toluene) of high purity

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature incubator shaker or a thermostatically controlled water bath with an orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess of solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the concentration of the solute in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Data Presentation

The experimentally determined solubility data should be organized in a clear and concise table to facilitate comparison across different solvents and temperatures.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C (Template)

| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Chloroform | Data to be determined | Data to be determined |

| Hexane | Data to be determined | Data to be determined |

| Toluene | Data to be determined | Data to be determined |

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach for a researcher to assess the solubility of a compound like this compound.

Caption: Logical workflow for solubility assessment of a chemical compound.

Conclusion

An In-depth Technical Guide to the Discovery and First Synthesis of Ethyl Cyano(cyclopentylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work on the discovery and first synthesis of ethyl cyano(cyclopentylidene)acetate. This compound belongs to the class of α,β-unsaturated cyanoacrylates, which are valuable intermediates in organic synthesis, particularly for the preparation of more complex molecules with potential therapeutic applications. This document details the foundational experimental protocol, presents key quantitative data, and illustrates the underlying synthetic workflow.

Discovery and First Synthesis

The first documented synthesis of this compound is attributed to the work of Arthur C. Cope and his colleagues. In a landmark 1937 publication in the Journal of the American Chemical Society, titled "Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction," Cope described a general and effective method for the condensation of ketones with cyanoacetic esters.[1][2] This reaction, a modification of the Knoevenagel condensation, has since become a fundamental tool in organic chemistry and is often referred to as the Knoevenagel-Cope condensation.[3][4]

The core of this discovery was the use of soluble salts of amines or amides as catalysts, which proved to be highly effective in promoting the condensation between ketones, such as cyclopentanone, and active methylene compounds like ethyl cyanoacetate.[1] This method provided a reliable route to α,β-unsaturated products.

Experimental Protocols

The following is a detailed experimental protocol for the first synthesis of this compound, adapted from the general method described by Arthur C. Cope in his 1937 paper.[1]

Reaction: Knoevenagel-Cope Condensation

Reactants:

-

Cyclopentanone

-

Ethyl cyanoacetate

Catalyst:

-

Ammonium acetate

-

Acetic acid

Solvent:

-

Benzene (for azeotropic removal of water)

Procedure:

-

A mixture of cyclopentanone (1.0 mole), ethyl cyanoacetate (1.0 mole), ammonium acetate (0.1 mole), and glacial acetic acid (0.2 mole) in 150 mL of benzene is prepared in a flask equipped with a reflux condenser and a water separator (e.g., a Dean-Stark apparatus).

-

The reaction mixture is heated to reflux. The water formed during the condensation is continuously removed as an azeotrope with benzene and collected in the separator.

-

The reaction is monitored by the amount of water collected. The reaction is considered complete when the theoretical amount of water (1.0 mole) has been separated.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed successively with water, a dilute solution of sodium carbonate, and again with water to remove the catalyst and any unreacted acidic components.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The benzene is removed by distillation.

-

The resulting crude product is purified by vacuum distillation to yield pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound based on Cope's general methodology.

Table 1: Reactant and Catalyst Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Molar Ratio |

| Cyclopentanone | C₅H₈O | 84.12 | 1.0 | 1.0 |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 1.0 | 1.0 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.1 | 0.1 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 0.2 | 0.2 |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Colorless to pale yellow liquid |